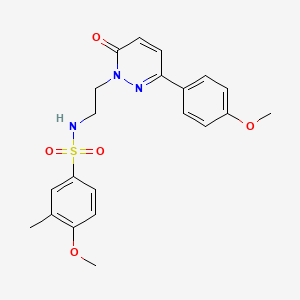

4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-15-14-18(8-10-20(15)29-3)30(26,27)22-12-13-24-21(25)11-9-19(23-24)16-4-6-17(28-2)7-5-16/h4-11,14,22H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVHUCHWYZQTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and relevant case studies, providing insights into its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 443.5 g/mol. The structure includes a pyridazine core, methoxy groups, and a sulfonamide moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O5S |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 923146-37-6 |

Biological Activity

Research indicates that compounds containing the pyridazinone structure exhibit various biological activities, including:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial growth by blocking folic acid synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The proposed mechanism of action involves the inhibition of key enzymes critical for cellular processes. For example, the sulfonamide group competes with PABA for the active site of dihydropteroate synthase, hindering folic acid synthesis essential for bacterial growth and replication.

Case Studies and Research Findings

- Anticancer Studies : A study on related pyridazinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy. The presence of methoxy groups was found to improve lipophilicity and cellular uptake.

- Antimicrobial Activity : Research has shown that similar sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : A comparative study highlighted that derivatives similar to this compound showed promising results in inhibiting α-glucosidase, an enzyme linked to glucose metabolism. The IC50 values indicated superior activity compared to standard drugs like acarbose.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of Functional Groups : Methoxy and sulfonamide groups are introduced using electrophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Structural and Functional Differences

Substituent Effects: The dual methoxy groups in the target compound enhance electron-donating capacity and lipophilicity compared to 5a (benzyloxy, less polar) or 10a (thiazole, electron-deficient) .

Heterocyclic Core: Pyridazine (target) vs. pyridinone (10a) or pyrazolo-pyrimidine (Example 53). Pyridazine’s nitrogen positions (1,2-diazine) favor hydrogen bonding, while pyridinone’s carbonyl group enhances polarity .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

- The target’s IR would show C=O stretches (~1665 cm⁻¹) from the pyridazinone, similar to 10a .

- HRMS data for 5a () confirms precision in molecular weight determination .

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary subunits:

- 4-Methoxy-3-methylbenzenesulfonamide core

- 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine side chain

Key disconnections include:

- Formation of the sulfonamide bond between the benzene sulfonyl chloride and the ethylamine moiety.

- Construction of the pyridazinone ring via cyclocondensation.

- Functionalization of the ethyl linker.

Synthetic Pathways

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The sulfonamide precursor is synthesized via chlorosulfonation of 4-methoxy-3-methylbenzene:

- Chlorosulfonation :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 0–5°C |

| Solvent | Neat |

| Characterization | ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.45–7.60 (m, 3H, Ar-H) |

Synthesis of 3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl Ethylamine

Pyridazinone Ring Formation

The pyridazinone core is constructed via cyclocondensation :

- React 4-methoxyphenylacetic acid hydrazide (1.0 equiv) with maleic anhydride (1.2 equiv) in acetic acid under reflux for 12 hours.

- Isolate 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Agent | Maleic anhydride |

| Solvent | Acetic acid |

| Characterization | IR (KBr): 1675 cm⁻¹ (C=O), ¹H NMR (DMSO-d₆): δ 6.90 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H) |

Ethylamine Functionalization

Introduce the ethylamine side chain via Mitsunobu reaction :

- React 3-(4-methoxyphenyl)-6-oxopyridazine (1.0 equiv) with 2-aminoethanol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at 0°C.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagent | DEAD/PPh₃ |

| Solvent | THF |

| Characterization | MS (ESI): m/z 274.1 [M+H]⁺ |

Sulfonamide Coupling

The final step involves nucleophilic substitution between the sulfonyl chloride and ethylamine:

- React 4-methoxy-3-methylbenzenesulfonyl chloride (1.0 equiv) with 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.1 equiv) in dry dichloromethane with triethylamine (2.0 equiv) at 0°C.

- Stir for 6 hours at room temperature, wash with HCl (1M), and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Characterization | ¹³C NMR (DMSO-d₆): δ 44.2 (CH₂), 56.1 (OCH₃), 165.5 (C=O) |

Optimization and Challenges

- Regioselectivity : Use of Lewis acids (e.g., ZnCl₂) during cyclocondensation improves pyridazinone ring yield.

- Side Reactions : Over-chlorination during sulfonation is mitigated by strict temperature control (0–5°C).

- Purification : Silica gel chromatography is critical for isolating the ethylamine intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.